(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring, a hydroxy-iodophenyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, leading to the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols, resulting in various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde or 4-hydroxy-3-iodobenzoic acid.
Reduction: Formation of 5-[(4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxy and iodine groups may facilitate binding to enzymes or receptors, modulating their activity. The thiazolidine ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione: Lacks the iodine atom, which may affect its reactivity and biological activity.
(5Z)-5-[(4-hydroxy-3-chlorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione: Contains a chlorine atom instead of iodine, which may alter its chemical properties and interactions.
(5Z)-5-[(4-hydroxy-3-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione: Contains a bromine atom, which may influence its reactivity and biological effects.
Uniqueness
The presence of the iodine atom in (5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione makes it unique compared to its analogs
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZIZFCTFTXOA-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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